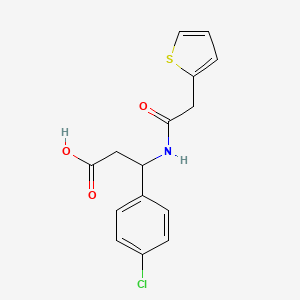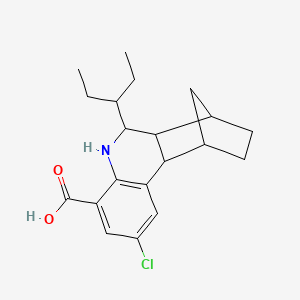![molecular formula C15H15FN2O B11074369 2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074369.png)
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-fluorophenyl group and the 1,3,4-oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with a suitable cyclohexenone derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
反応の種類
2-[6-(4-フルオロフェニル)-4-メチルシクロヘキサ-3-エン-1-イル]-1,3,4-オキサジアゾールは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: 化合物は、対応する酸化物または水酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、ヒドラジンやアミンなどの還元誘導体の形成につながる可能性があります。
置換: フェニル環上のフッ素原子は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は水酸化誘導体を生成する可能性がありますが、還元はアミンまたはヒドラジンを生成する可能性があります。置換反応は、フェニル環にさまざまな官能基を導入することができ、さまざまな誘導体を生成します。
4. 科学研究の用途
2-[6-(4-フルオロフェニル)-4-メチルシクロヘキサ-3-エン-1-イル]-1,3,4-オキサジアゾールは、以下を含むいくつかの科学研究の用途があります。
医薬品化学: 化合物は、生物学的標的に結合する能力から、治療薬としての可能性について調査されています。抗炎症剤、抗菌剤、抗がん剤の開発において有望であることが示されています。
材料科学: 1,3,4-オキサジアゾール環の独特の電子特性により、化合物は、有機発光ダイオード(OLED)や有機光電池(OPV)などの有機エレクトロニクスでの使用に適しています。
有機合成: 化合物は、より複雑な分子の合成における貴重な中間体として役立ちます。反応性と官能基の適合性により、有機合成において汎用性の高いビルディングブロックとなっています。
科学的研究の応用
2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The unique electronic properties of the 1,3,4-oxadiazole ring make the compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it a versatile building block in organic synthesis.
作用機序
2-[6-(4-フルオロフェニル)-4-メチルシクロヘキサ-3-エン-1-イル]-1,3,4-オキサジアゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。化合物は、酵素、受容体、またはその他のタンパク質に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、医薬品化学では、化合物は炎症または癌の進行に関与する酵素の活性を阻害し、治療効果を発揮する可能性があります。
類似化合物との比較
類似化合物
2-(4-フルオロフェニル)-1,3,4-オキサジアゾール: シクロヘキセニル基を欠く、より単純なアナログ。
2-(4-メチルフェニル)-1,3,4-オキサジアゾール: 類似の構造ですが、フッ素原子の代わりにメチル基を持っています。
2-(4-クロロフェニル)-1,3,4-オキサジアゾール: フェニル環にフッ素原子の代わりに塩素原子を含んでいます。
独自性
2-[6-(4-フルオロフェニル)-4-メチルシクロヘキサ-3-エン-1-イル]-1,3,4-オキサジアゾールは、4-フルオロフェニル基とシクロヘキセニル部分の両方が存在するため、ユニークです。この組み合わせは、安定性、反応性、生物活性などの独自の化学的および物理的特性を与えます。
特性
分子式 |
C15H15FN2O |
|---|---|
分子量 |
258.29 g/mol |
IUPAC名 |
2-[6-(4-fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H15FN2O/c1-10-2-7-13(15-18-17-9-19-15)14(8-10)11-3-5-12(16)6-4-11/h2-6,9,13-14H,7-8H2,1H3 |
InChIキー |
WSBISMJIGTYEBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C(C1)C2=CC=C(C=C2)F)C3=NN=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B11074289.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11074297.png)
![6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11074316.png)
![5-methyl-5-phenyl-1'-[(3-phenylpyrrolidin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11074320.png)
![2-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)thio]ethanol](/img/structure/B11074324.png)
![3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11074327.png)

![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11074343.png)


![2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester](/img/structure/B11074360.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-ethyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074361.png)
![Ethyl 2-({[4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11074362.png)
![methyl 4-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11074372.png)
